![molecular formula C13H9NO2 B14118873 4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)
4-Phenoxyfuro[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxyfuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines These compounds are known for their unique structural features, which include a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyfuro[3,2-c]pyridine typically involves the condensation of appropriate aldehydes with furopropenoic acids under Doebner’s conditions. The resulting acids are then converted to the corresponding azides, which are cyclized by heating in Dowtherm to form furopyridones. These compounds are subsequently aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine. The chlorine atom in these derivatives can be replaced by nucleophilic substitution with alkoxides or cyclic secondary amines to form 4-substituted furopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding epoxides.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The chlorine atom in chloro derivatives can be replaced by nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using sodium alkoxides or secondary amines in the presence of a suitable solvent.
Major Products
Oxidation: Epoxide derivatives of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Alkoxy or amino derivatives of this compound.
Scientific Research Applications
4-Phenoxyfuro[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Phenoxyfuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as VEGFR-2 and c-Met kinases. The compound binds to the active sites of these kinases, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells and the arrest of cell cycle progression in the G0/G1 phase .
Comparison with Similar Compounds
4-Phenoxyfuro[3,2-c]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another furopyridine with a different ring fusion pattern.
Furo[2,3-c]pyridine: Similar to this compound but with different substitution patterns.
Furo[3,2-b]pyridine: Another isomer of furopyridine with a different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a dual kinase inhibitor, which distinguishes it from other furopyridines .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-phenoxyfuro[3,2-c]pyridine |
InChI |
InChI=1S/C13H9NO2/c1-2-4-10(5-3-1)16-13-11-7-9-15-12(11)6-8-14-13/h1-9H |
InChI Key |
WLEPXEHIIUVIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC3=C2C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
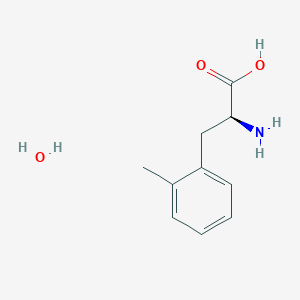
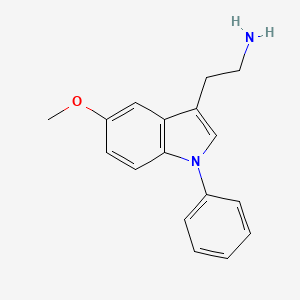
![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

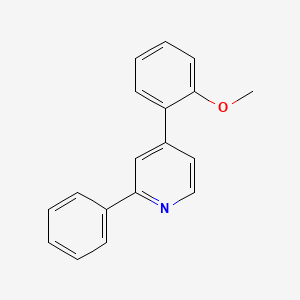
![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
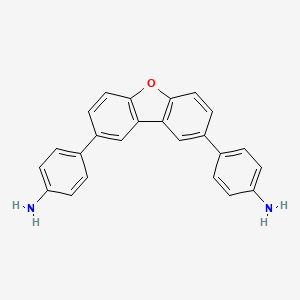

![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)

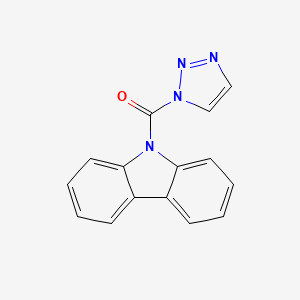
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
